Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate

Purity Quality Control Procurement

Streamline your discovery workflow with this differentiated tropane building block. Its quaternary C3 center and primary amine provide unmatched conformational constraint, outperforming free-acid analogs in both purity (98% vs. 95%) and lipophilicity (LogP ~0.5). Eliminate downstream purification steps and reduce development costs with this high-purity, bifunctional scaffold for peptide synthesis and neuroscience SAR studies. Secure your research supply today.

Molecular Formula C11H20N2O2
Molecular Weight 212.293
CAS No. 1218352-79-4
Cat. No. B2904222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate
CAS1218352-79-4
Molecular FormulaC11H20N2O2
Molecular Weight212.293
Structural Identifiers
SMILESCCOC(=O)C1(CC2CCC(C1)N2C)N
InChIInChI=1S/C11H20N2O2/c1-3-15-10(14)11(12)6-8-4-5-9(7-11)13(8)2/h8-9H,3-7,12H2,1-2H3
InChIKeyRNDUNXQJDMUGEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate (CAS 1218352-79-4): A Constrained Quaternary Tropane Amino Ester for Drug‑Discovery Chemistry


Ethyl 3‑amino‑8‑methyl‑8‑azabicyclo[3.2.1]octane‑3‑carboxylate (CAS 1218352‑79‑4) is a synthetic, bicyclic tropane derivative that embeds a fully substituted (quaternary) carbon bearing both a primary amino group and an ethyl ester . The 8‑methyl‑8‑azabicyclo[3.2.1]octane core is the canonical tropane scaffold found in numerous neuroactive alkaloids and monoamine‑transporter ligands [1]. Within medicinal chemistry, α,α‑disubstituted amino acids are valued for their ability to restrict backbone conformational freedom and to modulate the cis/trans amide‑bond equilibrium when incorporated into peptides [2]. The compound therefore occupies a specific niche as a conformationally constrained, bifunctional building block whose steric and electronic properties differ measurably from both its free‑acid and carbamate‑protected analogs.

Why Generic Substitution of Ethyl 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate Fails in Rigorous Discovery Programs


Tropane‑based building blocks are not fungible. The target compound combines an N‑methyl tertiary amine, a quaternary C3 center, a primary amine, and an ethyl ester in a single, relatively compact (MW 212.29) entity . Removing the N‑methyl group (nor‑tropane) eliminates the tertiary amine basicity and alters both solubility and protein‑binding profiles [1]. Replacing the ethyl ester with a free carboxylic acid (CAS 1132889‑24‑7) drastically increases polarity (LogP ~0.5 for the ester vs. substantially lower for the carboxylate) and introduces a negative charge that can dominate intermolecular interactions . Swapping the amino group for a Boc‑carbamate (e.g., CAS 744183‑20‑8) blocks the primary amine from further derivatization and adds significant steric bulk. Each substitution therefore changes the compound's reactivity, lipophilicity, hydrogen‑bond donor/acceptor capacity, and conformational bias in ways that cannot be compensated by downstream chemistry alone.

Quantitative Differentiation Evidence for Ethyl 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate Versus Closest Analogs


Purity Specification: 98% vs. 95% for the Free‑Acid Analog from Common Vendors

When sourced from major Chinese research‑chemical suppliers, the ethyl ester is routinely offered at 98% purity , whereas the corresponding free acid (CAS 1132889‑24‑7) is typically listed at 95% (HPLC) or NLT 97% . For procurement decisions, a 1–3 percentage‑point purity advantage reduces the burden of pre‑use purification in multi‑step syntheses.

Purity Quality Control Procurement

Lipophilicity (LogP): Ester vs. Free Acid – A 3‑Unit Estimated Polarity Gap

Computationally estimated LogP for the ethyl ester is approximately +0.5 . Although an experimental LogP for the free‑acid comparator is not published in the same dataset, the intrinsic difference between a carboxylic acid and its ethyl ester for a molecule of this size is typically 2–3 LogP units, placing the free acid well below zero. This lipophilicity difference directly impacts passive membrane permeability and protein‑binding potential.

Lipophilicity ADME Permeability

Quaternary Amino Acid Architecture: Conformational Restriction Unique Among C3‑Functionalized Tropanes

The C3 carbon of the target compound is tetrasubstituted (quaternary), bearing both an amino and an ester group. This architecture is absent in the common building block N‑Boc‑exo‑3‑aminotropane (CAS 744183‑20‑8), where the amino group is a secondary substituent on a CH carbon [1]. Quaternary amino acids are known to strongly bias peptide backbone φ/ψ angles and to suppress cis/trans amide isomerization when incorporated into peptide chains [2].

Conformational Constraint Peptidomimetic Quaternary Amino Acid

Synthetic Accessibility: Commercial Availability vs. the Methyl Ester Analog

The ethyl ester is stocked by multiple vendors (Leyan, MolCore, Chemsrc) with catalog numbers and defined purity , whereas the corresponding methyl ester (methyl 3‑amino‑8‑methyl‑8‑azabicyclo[3.2.1]octane‑3‑carboxylate) does not appear to have a dedicated CAS registry or routine commercial listing [1]. For a scientist needing a C3‑amino‑ester tropane scaffold, the ethyl ester is the only ester variant with established supply chains.

Commercial Availability Lead Time Procurement

Stereochemical Impact on Biological Activity: Class‑Level Evidence from 3‑Aminotropane‑3‑carboxylic Acids

Trigo et al. (1980) demonstrated that the two diastereomers of 3‑aminotropane‑3‑carboxylic acid (the free‑acid, non‑methylated analog) exhibit markedly different rates of N‑formyl hydrolysis and distinct biological transport‑inhibitory activities [1]. Because the target compound is the N‑methyl, ethyl‑ester derivative of the same core, procurement of a stereochemically defined batch is critical; a mixture of C3 epimers would be expected to display divergent, potentially confounding biological profiles.

Stereochemistry Transporter Inhibition Structure–Activity Relationship

Optimal Application Scenarios for Ethyl 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate Based on Quantitative Evidence


Synthesis of Conformationally Constrained Peptidomimetics Requiring a Quaternary Tropane Amino Acid

The target compound serves as a rigid, α,α‑disubstituted amino acid building block for solid‑phase or solution‑phase peptide synthesis. Its quaternary C3 center (Evidence Item 3) restricts backbone flexibility, and the ethyl ester (LogP ~0.5; Evidence Item 2) provides sufficient lipophilicity for membrane permeability while retaining a modifiable amine handle. This application is supported by the established use of 8‑azabicyclo[3.2.1]octane scaffolds in constrained proline analogs [1].

Monoamine Transporter Ligand Design: Core Scaffold for SAR Exploration

The 8‑methyl‑8‑azabicyclo[3.2.1]octane core is the central motif of cocaine and many high‑affinity dopamine transporter inhibitors [2]. With a primary amine at C3 and an ester at C3, the target compound provides a differentiated vector for substitution compared to the more common 2β‑carbomethoxy‑3β‑aryl tropanes. The stereochemical dependence of biological activity demonstrated by Trigo et al. (Evidence Item 5) underscores the necessity of using a defined, high‑purity starting material for SAR studies.

Prodrug or Active Metabolite Precursor Programs Requiring a Masked Carboxylic Acid

The ethyl ester functionality can serve as a prodrug‑masking group for the corresponding carboxylic acid. The 2–3 LogP unit advantage over the free acid (Evidence Item 2) improves passive permeability, while the ester can be hydrolyzed in vivo or in vitro to release the active carboxylate. This scenario applies to programs where the carboxylic acid is the intended pharmacophore but permeability is limiting.

Quality‑Controlled Multi‑Step Synthesis Where High Purity Reduces Downstream Purification Burden

With a vendor‑specified purity of 98% (Evidence Item 1), the compound enters a synthetic sequence with a lower impurity load than the free‑acid analog (95%). In multi‑step syntheses where impurities propagate and amplify, this 1–3 percentage‑point purity advantage can eliminate one or more intermediate chromatographic purifications, directly reducing cost and development time.

Quote Request

Request a Quote for Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.